molecular formula C19H22N6O B12247278 4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12247278
M. Wt: 350.4 g/mol
InChI Key: NRIXZDXOJNJZGA-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a quinoxaline moiety, a piperidine ring, and a cyclopropyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C19H22N6O/c1-23-19(26)25(14-6-7-14)18(22-23)13-8-10-24(11-9-13)17-12-20-15-4-2-3-5-16(15)21-17/h2-5,12-14H,6-11H2,1H3

InChI Key

NRIXZDXOJNJZGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5

Origin of Product

United States

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